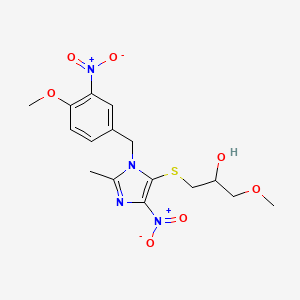
2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a complex organic compound that features a combination of functional groups, including methoxy, nitro, and imidazole moieties
Métodos De Preparación
The synthesis of 2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the imidazole core, followed by the introduction of the nitro and methoxy groups. The final step often involves the thiolation reaction to attach the thio group to the imidazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and thio groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as thiols or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and imidazole groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar compounds include other imidazole derivatives with nitro and methoxy groups. These compounds may share similar chemical properties but differ in their biological activity and applications. For example:
2-Propanol, 1-methoxy-3-((1-((4-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-: Lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
2-Propanol, 1-methoxy-3-((1-((4-methoxyphenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-: Lacks the nitro group on the phenyl ring, potentially altering its chemical and biological properties.
Propiedades
Número CAS |
115906-40-6 |
|---|---|
Fórmula molecular |
C16H20N4O7S |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
1-methoxy-3-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H20N4O7S/c1-10-17-15(20(24)25)16(28-9-12(21)8-26-2)18(10)7-11-4-5-14(27-3)13(6-11)19(22)23/h4-6,12,21H,7-9H2,1-3H3 |
Clave InChI |
YXOKNBXJOFBQLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCC(COC)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






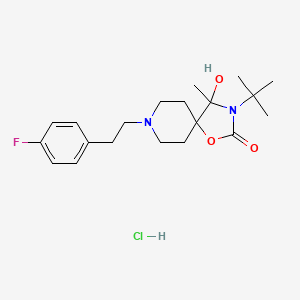
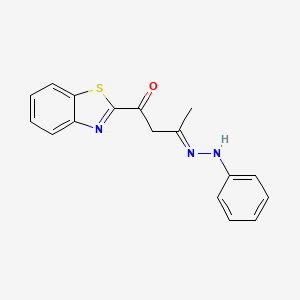
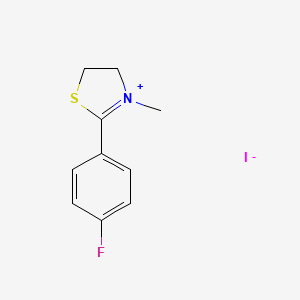




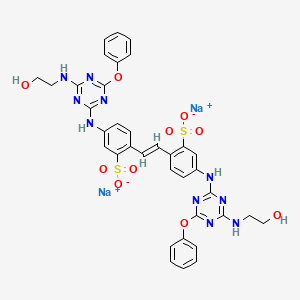
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)

